![molecular formula C14H19ClN4O B2523036 2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride CAS No. 861508-53-4](/img/structure/B2523036.png)
2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole ring can be substituted with other functional groups, leading to a wide variety of compounds with different properties .
Synthesis Analysis
Tetrazoles can be synthesized through several methods, including the reaction of nitriles with azide salts . The exact synthesis process for your specific compound would depend on the other functional groups present in the molecule .Molecular Structure Analysis
The tetrazole ring is a planar, aromatic ring, similar to benzene . It has a delocalized π electron system, which contributes to its stability . The exact molecular structure of your specific compound would depend on the other functional groups present in the molecule .Chemical Reactions Analysis
Tetrazoles can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Tetrazoles are generally stable compounds that are resistant to reduction . They have high melting points and are soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The study of tetrazole derivatives is an active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research might focus on developing new synthetic methods, studying the properties of tetrazole derivatives, and exploring their potential applications .
properties
IUPAC Name |
2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O/c1-9-16-18-19(17-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(15)20/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMACCQJSXBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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